N-(4-Fluoro-3-iodophenyl)formamide
Description
N-(4-Fluoro-3-iodophenyl)formamide is a halogenated aromatic formamide derivative characterized by a fluorine atom at the para position and an iodine atom at the meta position on the phenyl ring. This compound is of interest in organic and medicinal chemistry due to the unique electronic and steric effects imparted by the halogen substituents. Such structural features make it a candidate for studying substituent effects on reactivity, crystallinity, and biological activity.
Properties
CAS No. |
647025-65-8 |
|---|---|
Molecular Formula |
C7H5FINO |
Molecular Weight |
265.02 g/mol |
IUPAC Name |
N-(4-fluoro-3-iodophenyl)formamide |
InChI |
InChI=1S/C7H5FINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |
InChI Key |
MEQNTADHUYZLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC=O)I)F |
Origin of Product |
United States |
Preparation Methods
Direct Reaction with Formic Acid
One of the most straightforward methods involves reacting 4-fluoro-3-iodoaniline with formic acid or formamide under controlled conditions. The reaction typically proceeds as follows:
- Reagents : 4-fluoro-3-iodoaniline, formic acid
- Conditions : Heating at moderate temperatures (around 100°C) for several hours
- Yield : Generally high, often exceeding 80% depending on reaction conditions
This method is advantageous due to its simplicity and the availability of starting materials.
Nucleophilic Substitution Reactions
Another approach involves nucleophilic substitution, where a halogen atom on the aromatic ring is replaced by a formamide group. This method can utilize various halogenated compounds as starting materials.
- Reagents : Halogenated aromatic compound (e.g., 4-fluoro-3-iodobenzene), formamide
- Catalyst : A base such as sodium hydroxide may be used to facilitate the reaction.
- Conditions : Typically conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
The reaction mechanism generally follows an S_NAr pathway, where the nucleophile attacks the aromatic carbon bearing the leaving group.
Transamidation Reactions
Transamidation reactions represent another synthetic route to prepare N-(4-Fluoro-3-iodophenyl)formamide. This method leverages existing amides and halogenated compounds.
- Reagents : An existing amide (e.g., N-(4-fluorophenyl)formamide), a halogenated compound
- Catalyst : Hypervalent iodine reagents such as bis(trifluoroacetoxy)iodobenzene (PIFA)
- Conditions : Reaction typically occurs under reflux conditions in solvents like DMF.
This method has been shown to yield high amounts of product while being relatively mild in terms of reaction conditions.
Alternative Methods
Recent studies have explored alternative methods for synthesizing N-formylated compounds using new catalytic systems or different solvents:
- Utilization of sodium borohydride in combination with carbon dioxide has been reported to facilitate N-formylation under sustainable conditions.
Summary of Preparation Methods
| Method | Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|---|
| Direct Reaction | 4-Fluoro-3-iodoaniline | Formic acid | Heating at ~100°C | >80% |
| Nucleophilic Substitution | 4-Fluoro-3-iodobenzene | Formamide | DMF, elevated temperature | High |
| Transamidation | Existing amide | Halogenated compound | PIFA catalyst, reflux | High |
| Alternative Sustainable Method | Various amines | Sodium borohydride | Mild conditions | Moderate |
Each preparation method has its advantages and limitations based on factors such as yield, reaction time, and environmental impact. The direct reaction with formic acid is straightforward but may require purification steps to isolate the desired product effectively. Nucleophilic substitution offers versatility but may involve more complex reaction conditions and longer times.
The transamidation approach shows promise for high yields and milder conditions, making it suitable for further exploration in industrial applications. The sustainable methods utilizing sodium borohydride represent a growing interest in green chemistry approaches.
This compound can be synthesized through various methods, each offering unique benefits depending on the desired application and available resources. Continued research into optimizing these methods will enhance their efficiency and sustainability, making this compound more accessible for use in pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-iodophenyl)formamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The formamide group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted phenylformamides.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the formamide group.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.
Scientific Research Applications
N-(4-Fluoro-3-iodophenyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated compounds.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-iodophenyl)formamide involves its interaction with various molecular targets. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, in medicinal chemistry, the compound may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity .
Comparison with Similar Compounds
Melting Points and Stability
- N-(4-Chlorophenyl)formamide (): Exhibits phase transitions under thermal stress, linked to chloro-induced crystal disorder. The larger iodine atom in This compound may stabilize crystal lattices through heavier halogen bonding .
- Compound I-8 (): A fluorinated urea derivative with mp 201–203°C. Fluorine’s compact size and iodine’s bulkiness may result in higher mp for the target compound due to enhanced intermolecular interactions .
Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy :
Comparative Data Table
*Data inferred from analogous compounds.
Biological Activity
N-(4-Fluoro-3-iodophenyl)formamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a formamide functional group attached to a phenyl ring that is substituted with both fluorine and iodine atoms. The presence of these halogen atoms can significantly influence the compound's biological properties by affecting its lipophilicity, electronic characteristics, and interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound's halogen substituents enhance its ability to engage in hydrogen bonding and π-stacking interactions, which can lead to increased binding affinity for specific proteins involved in disease pathways.
Biological Activity Overview
-
Anticancer Activity :
- Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. It has been evaluated for its potential as an anticancer agent, showing promising results in inhibiting cell proliferation.
- A recent study reported that the compound demonstrated significant activity against lung cancer cells, suggesting a possible mechanism involving the inhibition of key signaling pathways related to tumor growth.
-
Neuroprotective Effects :
- Preliminary investigations suggest that this compound may possess neuroprotective properties. This could be linked to its ability to modulate pathways involved in neurodegeneration, although further research is needed to elucidate these effects fully.
-
Anti-inflammatory Properties :
- The compound has also been studied for its anti-inflammatory potential. It may inhibit the release of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Significant cytotoxicity against lung cancer cells | |
| Neuroprotective | Potential modulation of neurodegenerative pathways | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Detailed Research Findings
-
Cytotoxicity Studies :
- In vitro assays demonstrated that this compound has an IC50 value in the micromolar range against several cancer cell lines, indicating moderate potency as an anticancer agent. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
-
Molecular Docking Studies :
- Molecular docking simulations have shown that this compound binds effectively to targets such as EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers. The binding affinity is influenced by the electronic properties imparted by the fluorine and iodine substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
